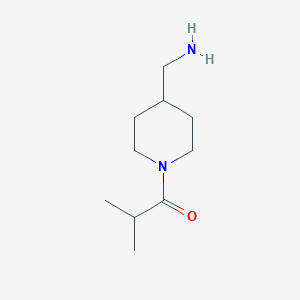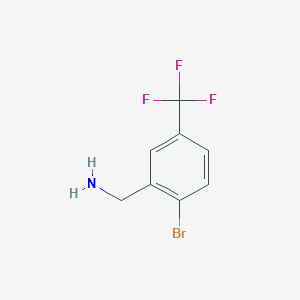
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Overview
Description
“(2-Bromo-5-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the molecular formula C8H7BrF3N . It is also known as BTM or 2-Bromo-5-trifluoromethylaniline. It appears as a colorless to pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “(2-Bromo-5-(trifluoromethyl)phenyl)methanamine” involves several steps . The product from a previous step (640 g) in methyl tert-butyl ether (4.3 L) is mixed with 1N sodium hydroxide (3.4 L). The mixture is stirred until 2 clear layers form. The organics are washed with brine, dried over sodium sulfate, filtered, and concentrated to the free amine (460 g). The free amine (460 g, 1.81 mol) is taken into 1,1-dichloroethene (4.3 L) and 3,5-bis (trifluoromethyl)benzaldehyde (438 g, 1.81 mol) is added. The mixture is cooled in an ice-water bath and NaBH (CH3CO2)3 (767 g, 3.62 mol) is added. The mixture is stirred for 16 hours at which point LC analysis reveals complete reaction .Molecular Structure Analysis
The InChI code for “(2-Bromo-5-(trifluoromethyl)phenyl)methanamine” is 1S/C8H7BrF3N/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3H,4,13H2 .Physical And Chemical Properties Analysis
“(2-Bromo-5-(trifluoromethyl)phenyl)methanamine” has a molecular weight of 254.05 g/mol . It is a colorless to pale-yellow to yellow-brown liquid . The compound is typically stored in a refrigerator .Scientific Research Applications
Antimicrobial Agent Development
The trifluoromethyl group in benzylamine derivatives has been shown to enhance antimicrobial activity. Specifically, compounds like 5-trifluoromethyl-2-formylphenylboronic acid, which shares structural similarities with (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, have demonstrated moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . This suggests potential applications of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in developing new antimicrobial agents.
Synthesis of Boronic Acids and Derivatives
Boronic acids and their derivatives are crucial in organic synthesis and medicinal chemistry. The presence of a bromo and trifluoromethyl group in the benzylamine structure could facilitate the synthesis of boronic acids that exhibit increased acidity and potential for forming stable complexes with various biomolecules .
Drug Design and Discovery
The electron-withdrawing trifluoromethyl group can significantly influence the binding affinity of molecules to biological targets. Docking studies have shown that similar compounds can bind to the active site of enzymes, such as the leucyl-tRNA synthetase of microorganisms, hinting at the role of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in drug design, particularly as antifungal agents .
Safety and Hazards
properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGXVJQDWMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)
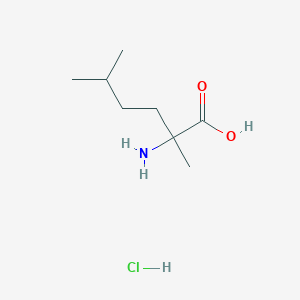
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
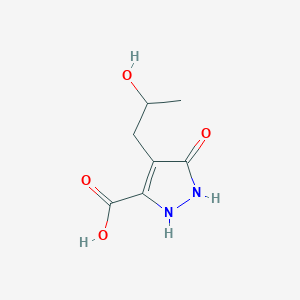
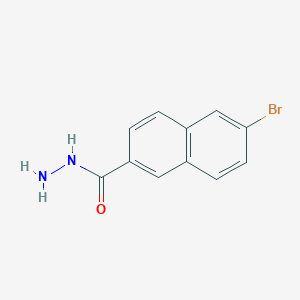
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)

